Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .
Synthesis Analysis
The synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The molecular formula of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .Scientific Research Applications
Preparation of Diaminopyrimidines as EGFR Inhibitors
“Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is used in the preparation of diaminopyrimidines, which are known to be Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR inhibitors are a type of targeted therapy used in the treatment of cancers that are driven by mutations in the EGFR gene.
Chemical Synthesis
This compound is often used in chemical synthesis due to its unique structure. The presence of both a carboxylate group and a spirocyclic structure makes it a versatile reagent in organic synthesis .
Pharmaceutical Research
The compound’s structure suggests potential use in pharmaceutical research, particularly in the development of new drugs. Its spirocyclic structure is common in many biologically active compounds .
Material Science
In material science, this compound could potentially be used in the synthesis of new materials. The spirocyclic structure could impart unique properties to the resulting material .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful compound for the preparation of diaminopyrimidines . These diaminopyrimidines are known to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and proliferation.
properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPHQZPEYFYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-22-9 |
Source
|
Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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